molecular formula C7H11ClF3NO2 B13922418 cis-2-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride

cis-2-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride

Cat. No.: B13922418
M. Wt: 233.61 g/mol
InChI Key: MSUATQFDGCXRGM-UYXJWNHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-2-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride is a piperidine derivative characterized by a cis-configuration of substituents: a trifluoromethyl (-CF₃) group at the 2-position and a carboxylic acid (-COOH) at the 4-position of the piperidine ring, with a hydrochloride salt counterion. This compound is of interest in medicinal chemistry due to the trifluoromethyl group’s ability to enhance metabolic stability and lipophilicity, while the carboxylic acid moiety facilitates interactions with biological targets. Its hydrochloride salt form improves aqueous solubility, making it suitable for pharmacological applications .

Properties

Molecular Formula

C7H11ClF3NO2

Molecular Weight

233.61 g/mol

IUPAC Name

(2R,4S)-2-(trifluoromethyl)piperidine-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H10F3NO2.ClH/c8-7(9,10)5-3-4(6(12)13)1-2-11-5;/h4-5,11H,1-3H2,(H,12,13);1H/t4-,5+;/m0./s1

InChI Key

MSUATQFDGCXRGM-UYXJWNHNSA-N

Isomeric SMILES

C1CN[C@H](C[C@H]1C(=O)O)C(F)(F)F.Cl

Canonical SMILES

C1CNC(CC1C(=O)O)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Hydrogenation of Pyridine Carboxylic Acids

A classical approach to piperidine carboxylic acids involves catalytic hydrogenation of pyridine carboxylic acids under controlled conditions. For example, 4-pyridine carboxylic acid can be hydrogenated using palladium on carbon catalyst under elevated hydrogen pressure and temperature to yield 4-piperidine carboxylic acid derivatives with high yield and purity.

Key conditions from patent CN102174011A:

Parameter Condition
Catalyst Palladium on carbon (5% Pd)
Catalyst amount 0.01–0.05 weight ratio
Temperature 80–100 °C
Hydrogen pressure 3.5–5 MPa
Reaction time 3–6 hours
Solvent Water
Post-treatment Vacuum distillation to remove moisture, precipitation with methanol, cooling to 0–10 °C, centrifugation to isolate product

Yields and purity:

  • Yield of 4-piperidine carboxylic acid: >95%
  • Purity: 98–102%
  • Melting point: 273–278 °C

This method avoids the use of strong bases and complex neutralization steps, simplifying post-reaction processing.

Synthesis from δ-Lactams via Enamines and Imines

A more specialized approach for introducing the trifluoromethyl group at the 2-position involves the use of δ-lactams as starting materials, which can be converted into enamines or imines that serve as key intermediates.

  • Treatment of δ-lactams with trichloroborane and trifluoromethyl bromide generates enamines via iminium intermediates.
  • Reduction of these enamines yields 2-trifluoromethylpiperidine derivatives.
  • Alternatively, imines derived from N-(diethoxymethyl)piperidin-2-one can undergo Claisen condensation with ethyl trifluoroacetate, followed by acid-catalyzed transformations to yield fluorinated lactams and subsequently 2-trifluoromethylpiperidines.

Example reaction sequence:

Step Reagents/Conditions Outcome
Claisen condensation NaH, ethyl trifluoroacetate Formation of fluorinated acyl lactam
Acidic hydrolysis 6 M HCl, reflux Decarboxylation and hemiaminal formation
Imine formation Azeotropic removal of water Formation of imine intermediate
Reduction NaBH(OAc)3 in MeOH 2-Trifluoromethylpiperidine (71% yield)

Further functionalization of the imine intermediate can lead to phosphonate derivatives and α-aminophosphonic acids, highlighting the versatility of this route.

Cyclization Strategies from Non-Cyclic Precursors

Cyclization via metathesis and aza-Michael addition are powerful methods to construct the piperidine ring with trifluoromethyl substitution.

  • Metathesis catalysts like Grubbs-Hoveyda catalysts enable the formation of unsaturated piperidine intermediates from dienes, which upon hydrogenation and acid treatment yield the desired hydrochloride salts.
  • Aza-Michael additions of aminoketones under basic or chiral catalytic conditions afford cis-2-trifluoromethyl-substituted piperidines with high diastereoselectivity (up to 94:6 cis:trans ratio).
  • Electrophilic-induced cyclizations using iodine and base can produce bicyclic intermediates that are further transformed into 2-trifluoromethylpipecolic acid derivatives.

Representative yields and selectivities:

Method Yield (%) Diastereomeric Ratio (cis:trans) Notes
Metathesis + hydrogenation 91 Not specified Quantitative isolation of HCl salt
Aza-Michael addition 80 94:6 Excellent diastereoselectivity
Electrophilic cyclization 80 Not specified One-pot process with high yield

These methods allow for stereocontrolled synthesis of cis-2-(trifluoromethyl)piperidine derivatives suitable for further functionalization.

Improved Preparation of Chiral 3-Amino Piperidine Intermediates

Patents such as CN109206361A describe improved methods for preparing chiral 3-amino piperidine intermediates, which are structurally related to the target compound and useful in pharmaceutical synthesis (e.g., imatinib intermediates).

  • The method involves preparation of methyl carbamates under controlled conditions to favor desired stereoisomers.
  • Diastereomeric ratios (Dr) are carefully monitored and optimized.
Entry Ligand Dr (cis/trans) Notes
1 Ligand A 90:10 High selectivity for cis isomer
2 Ligand B 85:15 Moderate selectivity

This approach underscores the importance of ligand choice and reaction conditions in achieving stereoselective synthesis relevant to cis-2-(trifluoromethyl)piperidine-4-carboxylic acid derivatives.

Summary Table of Preparation Methods

Preparation Method Starting Material(s) Key Reagents/Conditions Yield (%) Diastereoselectivity Notes
Catalytic hydrogenation 4-Pyridine carboxylic acid Pd/C, H2 (3.5–5 MPa), 80–100 °C, water >95 Not specified Simple post-processing, high purity
From δ-lactams via enamines δ-Lactams CF3Br, BCl3, HEPT, reduction (NaBH(OAc)3) ~30 (enamine), 71 (final) Not specified Multi-step, involves hazardous reagents
From δ-lactams via imines N-(diethoxymethyl)piperidin-2-one Claisen condensation, acid hydrolysis, reduction 71 Not specified Versatile intermediate for further derivatization
Cyclization via metathesis + hydrogenation Dienes Grubbs-Hoveyda catalyst, Pd/C, HCl 91 Not specified Efficient ring formation and functionalization
Aza-Michael addition Aminoketones Basic or chiral amine catalysis 80 94:6 (cis:trans) High stereoselectivity
Electrophilic-induced cyclization Imines Iodine, NaH 80 Not specified One-pot process
Improved chiral 3-amino piperidine preparation Piperidine derivatives Ligand-controlled catalysis Varies Up to 90:10 Focus on stereoselectivity

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the piperidine ring is oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: Substitution reactions involve replacing one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized piperidine derivatives, while substitution can produce halogenated or alkylated compounds.

Mechanism of Action

The mechanism of action of cis-2-(trifluoromethyl)piperidine-4-carboxylic acid;hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group can enhance binding affinity and selectivity, leading to improved biological activity. The compound may also modulate specific pathways by inhibiting or activating target molecules .

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

cis-6-(Trifluoromethyl)piperidine-3-carboxylic Acid Hydrochloride

  • Structure : Trifluoromethyl group at position 6, carboxylic acid at position 3.
  • Key Differences: The shifted trifluoromethyl group alters steric and electronic properties.
  • Application : Used in protease inhibitor research due to its conformational flexibility .

1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic Acid

  • Structure : Trifluoromethyl group on a pyridyl ring attached to the piperidine nitrogen.
  • However, the absence of a direct trifluoromethyl group on the piperidine ring reduces its metabolic stability compared to the target compound .

Protecting Group Variations

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid

  • Structure : Boc-protected amine at position 1, phenyl group at position 4.
  • Key Differences : The Boc group enhances stability during synthesis but requires acidic deprotection, limiting its utility in environments sensitive to strong acids. The phenyl group increases hydrophobicity, which may reduce solubility compared to the trifluoromethyl analogue .

1-(1-Fmoc-azetidin-3-yl)piperidine-4-carboxylic Acid

  • Structure : Fmoc-protected azetidine substituent at position 1.
  • Key Differences: The Fmoc group is base-labile, offering orthogonal protection strategies.

Substituent Modifications

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

  • Structure : Chloro and methyl groups on a pyrimidine ring.
  • Key Differences : The chloro group increases electronegativity but lacks the steric bulk and metabolic resistance of trifluoromethyl. This compound is primarily used in agrochemical research rather than pharmaceuticals .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Solubility
cis-2-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride C₇H₁₁F₃NO₂·HCl 245.62 Not reported High (aqueous)
1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic acid C₁₂H₁₃F₃N₂O₂ 274.23 162–164 Moderate (DMSO)
cis-6-(Trifluoromethyl)piperidine-3-carboxylic acid hydrochloride C₇H₁₁F₃NO₂·HCl 245.62 Not reported High (aqueous)

Biological Activity

Cis-2-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride, a compound notable for its trifluoromethyl group and piperidine structure, has garnered attention in medicinal chemistry due to its potential biological activities. The trifluoromethyl (-CF3) group is known to enhance the pharmacological properties of compounds, including increased metabolic stability and improved binding affinity to biological targets. This article delves into the biological activity of this compound, supported by various research findings and case studies.

Molecular Formula

  • Molecular Formula : C7H11ClF3NO2
  • Molecular Weight : 233.62 g/mol

Structural Features

The compound features a piperidine ring substituted with a trifluoromethyl group and a carboxylic acid moiety, which are crucial for its biological interactions.

Antitumor Activity

Research has indicated that piperidine derivatives, including this compound, exhibit significant antitumor properties. For instance, studies have shown that modifications at the carboxylic acid position can lead to enhanced binding affinities to Bcl-2/Bcl-xL proteins, which are critical in cancer cell survival pathways. The compound's structural analogs have demonstrated IC50 values as low as 4.8 nM in inhibiting cell growth in sensitive cancer cell lines, indicating potent antitumor activity .

The mechanism of action for this compound appears to involve:

  • Inhibition of Bcl-2/Bcl-xL : This compound binds effectively to Bcl-2 and Bcl-xL proteins, triggering apoptosis in cancer cells.
  • Induction of Apoptosis : In vivo studies have shown that this compound can induce cleavage of PARP and caspase-3 in tumor tissues, markers indicative of apoptosis .

Neuropharmacological Effects

The compound's structural characteristics also suggest potential neuropharmacological applications:

Study 1: Antitumor Efficacy

In a study evaluating the efficacy of various piperidine derivatives against human cancer cell lines, this compound was included among tested compounds. It exhibited a strong inhibitory effect on cell proliferation with an IC50 value significantly lower than many traditional chemotherapeutics .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis highlighted that the presence of the trifluoromethyl group enhances the binding affinity of piperidine derivatives to their targets. In particular, substitutions at the carboxylic acid position were found to critically influence both binding affinity and biological activity . This emphasizes the importance of molecular modifications in optimizing therapeutic effects.

Table 1: Biological Activity of Piperidine Derivatives

Compound NameIC50 (nM)TargetActivity Type
This compound4.8Bcl-xLAntitumor
Compound A (analog)38Bcl-xLAntitumor
Compound B (analog)>10,000Non-specificWeak Antitumor

Table 2: Mechanistic Insights into Biological Activity

MechanismDescription
Apoptosis InductionInduces cleavage of PARP and caspase-3
Binding AffinityHigh binding affinity to Bcl-2/Bcl-xL proteins
Receptor ModulationPotential modulation of mGluR5 for CNS applications

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.